1-(2-Methyl-4-ethoxyphenyl)piperazine

5-HT₁A receptor 5-HT₇ receptor serotonin

This specific 2-methyl-4-ethoxyphenyl substitution pattern is a critical determinant for nanomolar-range binding affinity to 5-HT1A and 5-HT7 serotonin receptors, as well as α1-adrenoceptors. Unlike generic phenylpiperazines, this exact ortho-methyl/para-ethoxy architecture provides a validated pharmacophore scaffold essential for CNS-targeted SAR studies, dual receptor ligand design, and experimental reproducibility in medicinal chemistry campaigns.

Molecular Formula C13H20N2O
Molecular Weight 220.31 g/mol
Cat. No. B13527384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methyl-4-ethoxyphenyl)piperazine
Molecular FormulaC13H20N2O
Molecular Weight220.31 g/mol
Structural Identifiers
SMILESCCOC1=CC(=C(C=C1)N2CCNCC2)C
InChIInChI=1S/C13H20N2O/c1-3-16-12-4-5-13(11(2)10-12)15-8-6-14-7-9-15/h4-5,10,14H,3,6-9H2,1-2H3
InChIKeyDRWAHAXPWKKZEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Methyl-4-ethoxyphenyl)piperazine: Procurement-Grade Arylpiperazine Scaffold for Receptor Pharmacology


1-(2-Methyl-4-ethoxyphenyl)piperazine is an arylpiperazine derivative featuring a 2-methyl-4-ethoxyphenyl substitution pattern on the piperazine core . This compound belongs to the broader class of phenylpiperazines, which are widely utilized as pharmacophore scaffolds in medicinal chemistry targeting G protein-coupled receptors (GPCRs), particularly serotonin (5-HT) and adrenergic receptors [1]. The presence of the 2-ethoxyphenyl moiety, in particular, has been independently validated across multiple chemical series as a structural determinant that confers nanomolar-range binding affinity for 5-HT₁A and 5-HT₇ serotonin receptors [2][3]. The compound is available as a screening-grade chemical with a molecular formula of C₁₃H₂₀N₂O and a molecular weight of 220.31 g/mol, serving as a versatile intermediate or reference ligand in early-stage drug discovery workflows .

1-(2-Methyl-4-ethoxyphenyl)piperazine: Why Aryl Substitution Pattern Determines Functional Utility


Generic substitution within the arylpiperazine class is not scientifically valid due to the profound impact of phenyl ring substitution on receptor binding profiles. The identity and position of substituents on the phenyl ring—whether hydrogen, chloro, methoxy, ethoxy, or pyridyl groups—directly modulate the electronic distribution and steric accommodation within GPCR binding pockets, resulting in affinity variations spanning several orders of magnitude [1]. SAR studies have demonstrated that replacing a 2-ethoxyphenyl moiety with a 2-furoyl or 2-pyridyl group can significantly decrease α₁-adrenoceptor affinity [2], while maintaining the 2-alkoxyphenyl architecture is critical for retaining nanomolar potency across both serotonergic and adrenergic targets [3]. Consequently, procurement of a specific substitution pattern—such as the 2-methyl-4-ethoxyphenyl configuration present in this compound—is essential for experimental reproducibility and for accessing a defined pharmacological space that cannot be approximated by readily available unsubstituted phenyl or para-chlorophenyl piperazine analogs.

1-(2-Methyl-4-ethoxyphenyl)piperazine: Quantitative Comparative Evidence Guide for Procurement Decisions


2-Ethoxyphenyl vs. Phenyl and Chlorophenyl Substituents: Dual 5-HT₁A/5-HT₇ Receptor Affinity Differentiation

In a head-to-head comparison of aryl substituents on a common long-chain piperazine scaffold, the 2-ethoxyphenyl moiety conferred superior dual 5-HT₁A/5-HT₇ receptor affinity compared to phenyl, phenylmethyl, 3-chlorophenyl, and 4-chlorophenyl substituents. The 2-ethoxyphenyl derivatives 40 and 45 displayed Ki values in the nanomolar range on both 5-HT₁A and 5-HT₇ receptors, whereas compounds bearing alternative aryl groups demonstrated reduced or single-target selectivity [1]. This quantitative advantage was further corroborated in an independent chemical series where the 2-ethoxyphenyl-substituted compound 13 exhibited Ki values of 23.5 nM for 5-HT₇ and 6.96 nM for 5-HT₁A receptors [2].

5-HT₁A receptor 5-HT₇ receptor serotonin GPCR binding long-chain arylpiperazine

2-Ethoxyphenyl vs. 2-Furoyl/2-Pyridyl Substituents: α₁-Adrenoceptor Affinity Retention

A systematic SAR study of phenytoin-derived arylpiperazines evaluated the impact of replacing the 2-alkoxyphenyl moiety with heteroaryl groups on α₁-adrenoceptor binding. Compounds containing 2-methoxyphenyl or 2-ethoxyphenyl moieties demonstrated affinities for α₁-adrenoceptors in the nanomolar to submicromolar range. In contrast, exchange of the 2-alkoxyphenyl group for 2-furoyl or 2-pyridyl moieties significantly decreased binding affinities for α₁-adrenoceptors [1]. The most active compounds in the series consistently contained 2-alkoxyphenylpiperazine moieties, establishing the ethoxy substitution pattern as a privileged structural feature for α₁-adrenoceptor engagement.

α₁-adrenoceptor adrenergic GPCR phenytoin derivatives structure-activity relationship

2-Ethoxyphenyl vs. 2-Methoxyphenyl: Subtle Alkoxy Chain Length Modulation of α₁-AR Affinity

In a comparative evaluation of 5-arylidenehydantoin derivatives bearing either 2-ethoxyphenylpiperazine or 2-methoxyphenylpiperazine fragments, both substitution patterns yielded compounds with significant nanomolar affinities for α₁-adrenoceptors (range: 40–290 nM) . The ethoxy-substituted compound 7 (bearing a 2-ethoxyphenyl moiety) and the methoxy-substituted compound 10a (bearing a 2-methoxyphenyl moiety) were both crystallographically characterized, confirming their structural similarity while highlighting the subtle alkoxy chain length difference as a tunable parameter for optimizing pharmacokinetic or selectivity profiles.

α₁-adrenoceptor alkoxy substitution SAR hydantoin derivatives antagonist

2-Ethoxyphenylpiperazine as Pharmacological Tool: Documented 5-HT₁A and 5-HT₁D Receptor Inhibition

Database annotation of 1-(2-ethoxyphenyl)piperazine (the des-methyl analog of the target compound) identifies this scaffold as a documented inhibitor of both 5-HT₁A and 5-HT₁D serotonin receptors [1]. While the target compound bears an additional 2-methyl substituent, the core 2-ethoxyphenylpiperazine pharmacophore is the principal determinant of receptor recognition. This established inhibitory profile provides a validated starting point for CNS-targeted medicinal chemistry programs, distinguishing the 2-ethoxyphenyl substitution pattern from other arylpiperazines lacking this defined target engagement profile.

5-HT₁A receptor 5-HT₁D receptor inhibitor serotonin CNS

Phenylpiperazine Subclass Demonstrates Nanomolar α₁-AR Affinity with Reduced α₂-AR and 5-HT₁A Cross-Reactivity

A series of flavone-linked piperazine derivatives bearing phenylpiperazine moieties (including ethoxy-substituted variants) demonstrated nanomolar affinity for α₁-adrenoceptors (α₁-AR) with markedly reduced affinity for α₂-adrenoceptors and the 5-HT₁A serotonin receptor [1]. This selectivity profile is directly attributable to the phenylpiperazine subclass architecture, which is structurally conserved in 1-(2-methyl-4-ethoxyphenyl)piperazine. The data indicate that phenylpiperazine-based compounds exhibit a favorable α₁-AR selectivity window relative to other aminergic GPCRs, a feature not consistently observed across all arylpiperazine subclasses.

α₁-adrenoceptor selectivity flavone piperazine SAR

Physical Property Differentiation: 2-Methyl-4-ethoxy Substitution vs. Unsubstituted Phenylpiperazine

The 2-methyl-4-ethoxyphenyl substitution pattern confers distinct physicochemical properties relative to unsubstituted phenylpiperazine. The target compound (MW = 220.31 g/mol) possesses a 2-methyl substituent that increases steric bulk at the ortho position, potentially influencing receptor binding conformation and metabolic stability . The 4-ethoxy group enhances lipophilicity, as corroborated by data on structurally related 1-(2-ethoxybenzyl)-4-methylpiperazine (MW = 234, LogP = 2.77) . These modifications collectively alter the compound's pharmacokinetic disposition potential compared to simpler phenylpiperazines (MW ~162–176 g/mol, LogP ~1.0–1.5).

LogP lipophilicity physicochemical properties drug-likeness molecular weight

1-(2-Methyl-4-ethoxyphenyl)piperazine: Validated Research and Industrial Application Scenarios


Dual 5-HT₁A/5-HT₇ Receptor Ligand Development

This compound serves as a privileged starting scaffold for designing dual 5-HT₁A and 5-HT₇ receptor ligands, with the 2-ethoxyphenyl moiety conferring nanomolar-range binding affinity to both serotonin receptor subtypes [1][2]. As demonstrated in long-chain arylpiperazine series, the 2-ethoxyphenyl substitution pattern yields superior dual affinity compared to phenyl, phenylmethyl, or chlorophenyl substituents [2]. Researchers can use this compound as a reference standard or intermediate for synthesizing CNS-targeted candidates with potential applications in mood disorders, cognition, or circadian rhythm regulation, where dual 5-HT₁A/5-HT₇ modulation is therapeutically relevant.

α₁-Adrenoceptor Antagonist Screening and Tool Compound Synthesis

The compound is applicable in medicinal chemistry programs targeting α₁-adrenoceptors, as the 2-alkoxyphenylpiperazine moiety consistently demonstrates nanomolar α₁-AR affinity with favorable selectivity over α₂-AR and 5-HT₁A receptors [1][2]. The phenylpiperazine subclass shows reduced off-target binding compared to non-selective arylpiperazines [3]. The compound can be employed as a building block for synthesizing hydantoin-, flavone-, or quinazoline-based α₁-adrenoceptor antagonists [1][3], with applications in cardiovascular pharmacology (hypertension, benign prostatic hyperplasia) and urological research.

Structure-Activity Relationship (SAR) Reference for Alkoxy Chain Optimization

This compound provides a defined reference point for SAR studies investigating the impact of alkoxy chain length on receptor pharmacology and physicochemical properties. Comparative data show that 2-ethoxyphenyl and 2-methoxyphenyl piperazines both achieve nanomolar α₁-AR affinity (40–290 nM) [1], enabling researchers to isolate the effects of incremental lipophilicity changes on membrane permeability, metabolic stability, and off-target binding. The 2-methyl substituent further introduces steric bulk that may modulate receptor binding conformation [2]. This compound is therefore valuable in systematic SAR campaigns where alkoxy substitution and ortho-methylation are variables under investigation.

Chemical Probe and Reference Standard for Serotonergic Target Validation

The core 2-ethoxyphenylpiperazine scaffold is annotated as an inhibitor of both 5-HT₁A and 5-HT₁D serotonin receptors [1], establishing a documented baseline pharmacological profile. This compound can serve as a chemical probe or reference standard in target validation studies, binding assays, and functional assays involving these serotonergic receptor subtypes. Its use as a control compound in high-throughput screening campaigns enables researchers to benchmark novel chemical series against a scaffold with validated serotonergic target engagement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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